c-di-AMP diammonium

solubility formulation salt selection

Select c-di-AMP diammonium for its unique receptor profile: it activates STING and non-STING targets like A2a adenosine receptor and RECON. The diammonium salt provides 3.6x solubility advantage over sodium salt, enabling up to 50 mg/mL in water. Ideal for in vivo studies, vaccine adjuvants, and host-pathogen research. Not for human use.

Molecular Formula C20H30N12O12P2
Molecular Weight 692.5 g/mol
Cat. No. B15500277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-di-AMP diammonium
Molecular FormulaC20H30N12O12P2
Molecular Weight692.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C20H23N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/q-1;;/p+1/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1
InChIKeyAIDXTHZCXMJPDC-VEQUCWRQSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-di-AMP diammonium: STING Agonist, Bacterial Second Messenger, and Cyclic Dinucleotide Procurement Overview


c-di-AMP diammonium (cyclic diadenylate diammonium, C₂₀H₃₀N₁₂O₁₂P₂, MW 692.47) is a cyclic dinucleotide (CDN) that functions as a bacterial second messenger and a STING (Stimulator of Interferon Genes) agonist. As a STING agonist, it binds to the transmembrane protein STING, activating the TBK1-IRF3 signaling pathway and triggering the production of type I interferon and TNF . In bacterial systems, c-di-AMP is essential for viability in many Gram-positive species, regulating potassium homeostasis, osmotic balance, cell wall maintenance, and virulence [1]. The diammonium salt form is specifically formulated to improve solubility for biological applications compared to the free acid form .

Why Generic Substitution of c-di-AMP diammonium with Alternative Salt Forms or Free Acid Fails in Reproducible Research and Scale-Up


c-di-AMP cannot be interchangeably substituted with its free acid, sodium salt, or other CDNs such as c-di-GMP or cGAMP without compromising experimental reproducibility and procurement value. The salt form (diammonium vs. disodium) directly impacts aqueous solubility, with the diammonium salt reported to achieve concentrations up to 50 mg/mL in water , while the sodium salt exhibits different solubility and crystalline stability profiles optimized for distinct manufacturing and storage conditions [1]. Furthermore, c-di-AMP differs fundamentally from other CDNs in receptor-binding specificity: it binds STING with distinct affinity and engages unique non-STING targets such as the A2a adenosine receptor (IC₅₀ = 2.5 μM) and RECON (Kd = 87 nM) that c-di-GMP does not recognize [2]. Substituting c-di-AMP with 2'3'-cGAMP or c-di-GMP would therefore alter the signaling profile, experimental outcomes, and translational relevance, making compound-specific selection critical.

c-di-AMP diammonium Quantitative Differentiation Evidence: Salt Form Solubility, STING Affinity, and Target Selectivity vs. Comparators


c-di-AMP diammonium Water Solubility Advantage Over Sodium Salt Crystal Form

The diammonium salt form of c-di-AMP demonstrates high aqueous solubility reported at concentrations up to 50 mg/mL in water , which is substantially greater than the sodium salt crystal solubility of 14.05 mg/mL in water at 20°C [1]. This represents an approximately 3.6-fold solubility advantage for the diammonium form in aqueous media. The enhanced solubility is attributed to the ammonium counterion improving dissolution characteristics for biological applications .

solubility formulation salt selection aqueous compatibility in vivo dosing

c-di-AMP Differential Receptor Selectivity: A2a Adenosine Receptor and RECON Binding Not Shared by c-di-GMP

c-di-AMP exhibits binding to the A2a adenosine receptor with an IC₅₀ of 2.5 μM and to RECON (AKR1C13) with a Kd of 87 nM [1]. In contrast, c-di-GMP does not bind to A2a adenosine receptor nor RECON; c-di-GMP instead binds to siderocalin LCN2 (Kd = 1.63 μM) and HCN4 (Ka = 1.8 μM) [1]. This differential receptor-binding profile demonstrates that c-di-AMP engages a distinct spectrum of non-STING targets compared to its closest bacterial CDN analog, c-di-GMP.

STING A2a receptor RECON target selectivity off-target profiling cyclic dinucleotide

c-di-AMP diammonium STING Binding Affinity Relative to 2'3'-cGAMP: Context-Appropriate Potency Assessment

c-di-AMP binds STING with a Kd in the low micromolar range, comparable to c-di-GMP (Kd ≈ 4-5 μM) [1]. This binding affinity is substantially lower than that of the metazoan endogenous ligand 2'3'-cGAMP, which binds STING with a Kd of approximately 61 nM [2], representing an approximately 65- to 80-fold difference in binding affinity. This quantitative distinction is critical: c-di-AMP serves as a bacterial-derived agonist appropriate for modeling pathogen-associated STING activation, whereas 2'3'-cGAMP represents the high-potency endogenous mammalian ligand.

STING binding affinity Kd ITC cyclic dinucleotide cGAMP

c-di-AMP diammonium vs. Sodium Salt: Equivalent Molar Biological Activity with Different Handling Properties

At equivalent molar concentrations, both the salt and free forms of c-di-AMP exhibit comparable biological activity [1]. The diammonium and disodium salt forms both act as STING agonists with equivalent potency per mole of the active c-di-AMP anion. However, the salt forms (both diammonium and disodium) typically offer enhanced water solubility and stability compared to the free acid [1], while the sodium salt crystal form specifically demonstrates extreme thermal stability at 105°C, which the free acid lacks [2].

salt form biological activity solubility stability procurement c-di-AMP sodium

c-di-AMP Mucosal Adjuvant Superiority Over TLR Agonist Combination Poly(I:C)/CpG in Vaccination Studies

In subcutaneous vaccination studies with soluble protein antigen and DEC-205-mediated antigen targeting to dendritic cells, c-di-AMP demonstrated superior adjuvant properties compared to the combination formulation poly(I:C)/CpG [1]. This head-to-head comparison establishes c-di-AMP as a more effective STING-pathway adjuvant than a dual TLR3/TLR9 agonist combination, providing quantifiable immunostimulatory advantage in vaccine development contexts.

adjuvant mucosal vaccination STING agonist TLR agonist immune response vaccine formulation

c-di-AMP diammonium: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Aqueous-Intensive Formulation Development Requiring High c-di-AMP Solubility

Procure c-di-AMP diammonium when experimental protocols demand aqueous solubility up to 50 mg/mL without resorting to high DMSO concentrations . The diammonium salt's 3.6-fold solubility advantage over the sodium salt (14.05 mg/mL in water at 20°C) [1] makes it the preferred form for in vivo dosing regimens, physiological buffer systems, and aqueous-based assay platforms where organic solvent content must be minimized to avoid cellular toxicity or non-specific effects .

STING-Independent Pathway Studies Targeting A2a Adenosine Receptor or RECON

Select c-di-AMP over c-di-GMP or 3'3'-cGAMP for investigations focused on A2a adenosine receptor-mediated apoptosis (IC₅₀ = 2.5 μM) or RECON-dependent NF-κB activation (Kd = 87 nM) . c-di-GMP does not bind these targets , making c-di-AMP the only bacterial CDN capable of interrogating these non-STING signaling axes. This specificity is critical for comprehensive CDN signaling pathway mapping and for studies differentiating STING-dependent from STING-independent innate immune responses [1].

Bacterial Infection-Associated STING Activation Modeling (Not Endogenous cGAS-STING Pathway)

Use c-di-AMP for modeling pathogen-derived STING activation rather than the high-potency endogenous ligand 2'3'-cGAMP. c-di-AMP's micromolar STING binding affinity (Kd ≈ 4-5 μM) is approximately 65- to 80-fold lower than 2'3'-cGAMP (Kd = 61 nM) [1], providing physiologically relevant potency for studies of bacterial infection-triggered innate immunity, host-pathogen interaction research, and investigations of bacterial second messenger signaling in mammalian cells .

Mucosal and Systemic Vaccine Adjuvant Development Requiring STING Pathway Activation

Procure c-di-AMP for vaccine adjuvant research based on its demonstrated superior adjuvant properties compared to the poly(I:C)/CpG combination in subcutaneous vaccination studies . Additionally, c-di-AMP functions as a potent mucosal adjuvant stimulating both humoral and cellular immune responses [1]. Patent literature further supports c-di-AMP specifically for neonatal and infant vaccine applications where immature immune systems require optimized adjuvant formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-di-AMP diammonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.